molecular formula C29H19Br2ClN4 B2607131 2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline CAS No. 352445-58-0

2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline

Cat. No.: B2607131
CAS No.: 352445-58-0
M. Wt: 618.76
InChI Key: MYUNNHBGMSJEKH-UHFFFAOYSA-N
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Description

2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline is a complex organic compound that features a quinazoline core substituted with various functional groups

Preparation Methods

The synthesis of 2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the pyrazole and bromophenyl groups through various coupling reactions. Common reagents used in these reactions include bromine, chlorophenyl derivatives, and pyrazole precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the quinazoline ring.

    Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives and pyrazole-containing molecules. Compared to these, 2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Examples of similar compounds include:

  • 4-Bromobiphenyl
  • 5-(4-bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl-pyridin-4-ylmethanone

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, leading to different reactivity and applications.

Properties

IUPAC Name

2-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19Br2ClN4/c30-21-11-5-18(6-12-21)26-17-27(19-7-13-22(31)14-8-19)36(35-26)29-33-25-4-2-1-3-24(25)28(34-29)20-9-15-23(32)16-10-20/h1-16,27H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUNNHBGMSJEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19Br2ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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